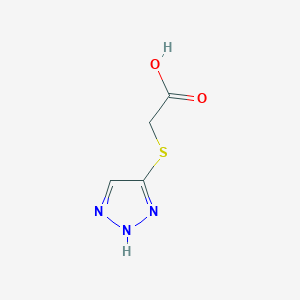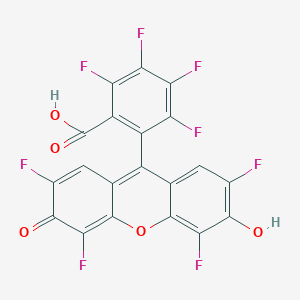
2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a complex organic compound characterized by multiple fluorine atoms and a xanthene core. This compound is notable for its unique structure, which combines a benzoic acid moiety with a xanthene derivative, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves multi-step organic reactions. The initial steps often include the fluorination of benzoic acid derivatives, followed by the introduction of the xanthene moiety through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including as a fluorescent probe for bioimaging.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s fluorine atoms and xanthene core contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Shares the tetrafluorobenzoic acid core but differs in the functional group attached.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: Similar fluorination pattern but lacks the xanthene moiety.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Another fluorinated compound used in organic semiconductors.
Uniqueness
2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to its combination of a highly fluorinated benzoic acid with a xanthene derivative. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C20H4F8O5 |
|---|---|
Molekulargewicht |
476.2 g/mol |
IUPAC-Name |
2,3,4,5-tetrafluoro-6-(2,4,5,7-tetrafluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H4F8O5/c21-5-1-3-7(8-9(20(31)32)11(24)13(26)12(25)10(8)23)4-2-6(22)17(30)15(28)19(4)33-18(3)14(27)16(5)29/h1-2,29H,(H,31,32) |
InChI-Schlüssel |
FMGOFGJXSJVPAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1F)O)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




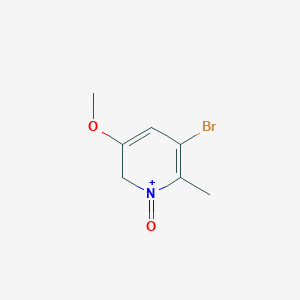
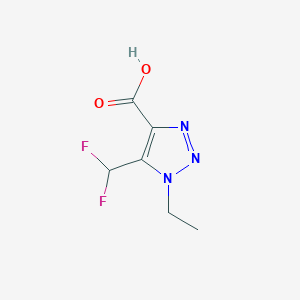



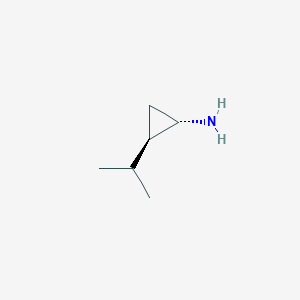
![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)


